molecular formula C6H5ClN2O2 B071042 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 182483-97-2

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B071042
CAS RN: 182483-97-2
M. Wt: 172.57 g/mol
InChI Key: WVGAIBCNLHQTSH-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a chemical compound with the molecular formula C6H4ClNO3 . It is also known by its IUPAC name, 2-chloro-6-oxo-1H-pyridine-4-carboxylic acid . The compound is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

A one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids has been developed via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyri­dine-3-carboxamide .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide can be represented by the SMILES notation: C1=C(C=C(NC1=O)Cl)C(=O)O .


Chemical Reactions Analysis

The compound undergoes hydrolysis to 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids on heating in 40% aqueous sodium hydroxide for 5–6 hours .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.56 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The compound and its derivatives have potential therapeutic applications. For instance, 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . Therefore, the development of new efficient methods for their synthesis is an important problem of modern organic chemistry .

properties

IUPAC Name

2-chloro-6-oxo-1H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(8)11)2-5(10)9-4/h1-2H,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGAIBCNLHQTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628615
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

CAS RN

182483-97-2
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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